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An In-depth Technical Guide to Birinapant

For Researchers, Scientists, and Drug Development Professionals

Introduction
Birinapant (also known as TL32711) is a synthetic, bivalent peptidomimetic of the Second

Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a potent SMAC mimetic, it

functions as an antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1][3] IAPs are

frequently overexpressed in cancer cells, contributing to tumor survival, progression, and

resistance to therapy by suppressing apoptosis.[1][4] Birinapant is designed to mimic the N-

terminal tetrapeptide of endogenous SMAC, enabling it to bind to and neutralize IAPs, thereby

promoting apoptotic cell death in cancer cells.[5][6] It is currently under investigation in clinical

trials for the treatment of solid tumors and hematological malignancies.[7][8]

Chemical Structure and Properties
Birinapant is a biindole-based, bivalent small molecule.[9][10] The bivalent design, featuring

two SMAC mimetic motifs, allows for high-affinity binding to IAP proteins.[11][12]
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Property Value Reference

Chemical Formula C₄₂H₅₆F₂N₈O₆ [2][13]

Molecular Weight 806.94 g/mol [14][15]

CAS Number 1260251-31-7 [2][15]

Synonyms TL32711 [2][15]

Solubility

Soluble in DMSO (≥40.35

mg/mL) and Ethanol (≥46.9

mg/mL); Insoluble in Water

[14]

A scalable synthesis process for the clinical-grade drug substance has been successfully

developed.[7]

Mechanism of Action
Birinapant's primary mechanism of action is the antagonism of IAP proteins, which restores

the apoptotic signaling pathway in cancer cells.[1]

3.1. Targeting IAP Proteins

Birinapant binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several key

IAP members.[6][9] This interaction prevents the IAPs from binding to and inhibiting caspases.

[1] Specifically, Birinapant targets:

cIAP1 and cIAP2: Birinapant binding to cellular IAP1 (cIAP1) and cIAP2 induces their rapid

auto-ubiquitination and subsequent proteasomal degradation.[6][12] This is a critical step in

initiating the downstream signaling cascade.

XIAP: It binds to the BIR3 domain of X-linked IAP (XIAP), displacing active caspases and

relieving their inhibition.[9][10]

ML-IAP: Birinapant also binds to the single BIR domain of Melanoma IAP (ML-IAP).[6][9]

3.2. Induction of Apoptosis
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By neutralizing IAPs, Birinapant promotes apoptosis through two main pathways:

TNF-α Dependent Pathway (Extrinsic): The degradation of cIAP1 and cIAP2, which are

crucial components of the TNF receptor 1 (TNFR1) signaling complex, causes a shift in the

cellular response to TNF-α. Instead of activating the pro-survival NF-κB pathway, the TNFR1

complex transitions to a pro-apoptotic complex (often called Complex II or the

"ripoptosome").[5][9] This complex includes RIPK1 and FADD, leading to the activation of

caspase-8 and the extrinsic apoptosis cascade.[9][16]

Intrinsic Pathway Enhancement: In some contexts, Birinapant can enhance the intrinsic

apoptotic pathway. For instance, when combined with agents like gemcitabine, it leads to the

degradation of cIAP2 and XIAP, resulting in the cleavage and activation of caspase-9, a key

initiator of the intrinsic pathway.[10]
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Caption: Birinapant alters TNF-α signaling from survival to apoptosis.

Impact on Key Signaling Pathways
4.1. NF-κB Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b612068?utm_src=pdf-body-img
https://www.benchchem.com/product/b612068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Birinapant has a dual effect on the NF-κB pathway. By inducing the degradation of TRAF2-

associated cIAP1/2, it potently inhibits the canonical (classical) NF-κB activation pathway that

is typically induced by TNF-α.[9][16] This prevents the transcription of pro-survival genes.

Concurrently, the loss of cIAPs can lead to the stabilization of NIK (NF-κB-inducing kinase),

which promotes the non-canonical (alternative) NF-κB pathway.[17]
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Caption: Birinapant inhibits canonical and activates alternative NF-κB.

Quantitative Data Summary
Table 1: Binding Affinities of Birinapant to IAP BIR Domains

IAP BIR Domain Dissociation Constant (Kd) Reference

cIAP1 (BIR3) < 1 nM [14][15]

XIAP (BIR3) 45 nM [5][14][15]

cIAP2 (BIR3)
High Affinity (Value not

specified)
[6][9]

ML-IAP (BIR)
High Affinity (Value not

specified)
[6][9]

Table 2: Cellular Potency and Pharmacokinetic Properties

Parameter Value Cell Line / Context Reference

IC₅₀ (cIAP1

Degradation)
17 ± 11 nM

A375 GFP-cIAP1

Cells
[9]

IC₅₀ (cIAP2

Degradation)
108 ± 46 nM

A375 GFP-cIAP2

Cells
[9]

IC₅₀ (Cell Viability) 1.8 - 9.0 nM
Melanoma cells

(+TNF-α)
[15]

IC₅₀ (Cell Viability) ~300 nM
SUM190 Breast

Cancer Cells
[15]

Plasma Half-Life 30 - 35 hours Human Phase 1 Trial [11][18]

Tumor Tissue Half-Life 52 hours Human Phase 2 Trial [11]

Max Tolerated Dose 47 mg/m² Human Phase 1 Trial [11][18]
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Key Experimental Protocols
6.1. Fluorescence Polarization (FP) Binding Assay

This assay quantitatively determines the binding affinity of Birinapant to purified IAP BIR

domains.

Principle: Measures the displacement of a fluorescently labeled peptide probe (e.g., a

derivative of the SMAC N-terminus) from the BIR domain by the competitive inhibitor,

Birinapant.

Methodology:

A fixed concentration of the purified IAP BIR domain protein and the fluorescent peptide

probe are incubated together, allowing them to bind.

This mixture has a high fluorescence polarization value because the large protein-probe

complex tumbles slowly in solution.

Increasing concentrations of Birinapant are added to the mixture.

As Birinapant displaces the probe from the BIR domain, the smaller, free-tumbling probe

results in a decrease in fluorescence polarization.

The IC₅₀ is determined from the dose-response curve, which is then used to calculate the

dissociation constant (Kd).[9][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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